molecular formula C6H13F2N B12110388 4,4-Difluoro-3,3-dimethylbutan-2-amine

4,4-Difluoro-3,3-dimethylbutan-2-amine

Cat. No.: B12110388
M. Wt: 137.17 g/mol
InChI Key: HWYSAQFUXMCRQD-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylbutan-2-amine is a chemical compound with the molecular formula C6H13F2N. It is characterized by the presence of two fluorine atoms and a dimethylbutan-2-amine structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3,3-dimethylbutan-2-amine typically involves the introduction of fluorine atoms into the butan-2-amine structure. One common method is the fluorination of 3,3-dimethylbutan-2-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,3-dimethylbutan-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylbutan-2-amine involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-3,3-dimethylbutan-2-one: A similar compound with a ketone functional group instead of an amine.

    3,3-Dimethylbutan-2-amine: Lacks the fluorine atoms present in 4,4-Difluoro-3,3-dimethylbutan-2-amine.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This makes it valuable in applications where fluorine’s effects are desired.

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

4,4-difluoro-3,3-dimethylbutan-2-amine

InChI

InChI=1S/C6H13F2N/c1-4(9)6(2,3)5(7)8/h4-5H,9H2,1-3H3

InChI Key

HWYSAQFUXMCRQD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C(F)F)N

Origin of Product

United States

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